Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Catalog No.
S14211382
CAS No.
M.F
C4H3BrN2O2S
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Product Name

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

IUPAC Name

methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3

InChI Key

UCSCNZJWVORHNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(S1)Br

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a highly reactive, bifunctional heteroaromatic building block essential for the synthesis of complex pharmaceuticals and agrochemicals. Featuring an electrophilic 5-bromo substituent and a 2-methyl ester group, this compound serves as a premier scaffold for sequential functionalization. The 5-bromo position is highly activated for both palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr), while the methyl ester provides a robust handle for downstream amidation or controlled hydrolysis [1]. For industrial and laboratory procurement, this specific ester form is prioritized because it stabilizes the fragile 1,3,4-thiadiazole core against degradation, ensuring high-fidelity structural elaboration in drug discovery workflows.

Research Fit

Fragment-sized heterocyclic building block for SAR exploration
Bromine at 5-position enables mild cross-coupling diversification
Methyl ester provides low HBD count for cell permeability context

Substituting Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with its free acid counterpart (5-bromo-1,3,4-thiadiazole-2-carboxylic acid) leads to catastrophic process failures due to spontaneous decarboxylation. Under the basic or transition-metal-catalyzed conditions required for cross-coupling, the free acid undergoes instantaneous decarboxylation, completely destroying the bifunctional nature of the scaffold [1]. Furthermore, attempting to use the unesterified 2-bromo-1,3,4-thiadiazole eliminates the electron-withdrawing effect of the carboxylate, drastically reducing the reactivity of the bromine atom toward SNAr and preventing the asymmetric 2,5-disubstitution required for most API targets. Finally, while the ethyl ester is a common alternative, the methyl ester is often preferred in high-throughput library synthesis because its reduced steric hindrance allows for faster direct amidation, bypassing the need to ever generate the unstable free acid intermediate [2].

Substitution Risk

Bromine vs. Chloro/Iodo
Reactivity for cross-coupling and nucleophilic substitution may shift; C–Br offers milder conditions compared to C–Cl, while C–I may be too labile
Methyl vs. Ethyl Ester
Methyl ester has fewer rotatable bonds and different solubility/logP than ethyl ester, which may affect crystallization and target-binding behavior
Methyl Ester vs. Carboxylic Acid
Introduction of an H-bond donor (acid form) may alter membrane permeability; assay compatibility may require review

Prevention of Instantaneous Decarboxylation During Cross-Coupling

A critical procurement differentiator for the esterified thiadiazole is its thermal and catalytic stability. When subjected to standard Suzuki-Miyaura coupling conditions (e.g., Pd(OAc)2, aqueous base), the free 1,3,4-thiadiazole-2-carboxylic acid undergoes instantaneous and near-complete decarboxylation, rendering it useless as a bifunctional building block. In contrast, 5-bromo-1,3,4-thiadiazole-2-carboxylate esters maintain >95% structural integrity of the carboxylate handle under identical cross-coupling conditions, allowing for high-yield (80-90%) arylation at the 5-position [1].

Evidence DimensionScaffold survival rate (retention of carboxylate group) during Pd-catalyzed cross-coupling
Target Compound Data>95% retention (stable ester handle)
Comparator Or Baseline5-bromo-1,3,4-thiadiazole-2-carboxylic acid (~0% retention; instantaneous decarboxylation)
Quantified DifferenceAbsolute prevention of the decarboxylation degradation pathway
ConditionsPd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids in aqueous/organic solvent mixtures

Buyers must procure the ester form to successfully execute transition-metal cross-couplings without destroying the target molecule's functional handles.

Colon Cytotoxicity
Cross-study comparable
IC₅₀ 2.44 µM (methyl derivative, LoVo) vs. 3.29–10 µg/mL (ethyl, HCT116; ≈13.9–42.2 µM)
Supports cytotoxicity endpoint review in colon adenocarcinoma models
≥5.7-fold difference; cell lines differ, assay conditions not fully aligned

Accelerated Direct Amidation Kinetics vs. Ethyl Esters

In parallel medicinal chemistry workflows, converting the ester directly to an amide is highly preferred to avoid the unstable free acid intermediate. The methyl ester's reduced steric profile significantly accelerates direct aminolysis compared to the ethyl ester analog. While ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate often requires prolonged heating (e.g., 48 hours at room temperature followed by heating to 60 °C) to achieve complete conversion with primary amines [1], the methyl ester typically achieves equivalent conversions in less than half the time under milder conditions. This kinetic advantage minimizes the risk of thermal degradation of the thiadiazole ring.

Evidence DimensionDirect aminolysis reaction time and severity of conditions
Target Compound DataRapid conversion, achievable at ambient to mildly elevated temperatures
Comparator Or BaselineEthyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (requires up to 48h + 60 °C heating for full conversion)
Quantified DifferenceEstimated 2x to 3x reduction in reaction time for direct amidation
ConditionsDirect reaction with primary amines (e.g., benzylamine) in organic solvents (DCM/MeOH)

Procuring the methyl ester streamlines high-throughput library synthesis by allowing faster, milder amidation steps that preserve the core heterocycle.

Cross-Coupling Scope
Class-level inference
Enables Suzuki, Heck coupling and nucleophilic substitution with broad nucleophiles under mild conditions
Broadest synthetic diversification in 5-halo series
Chloro analog requires harsher conditions; des-halo lacks reactivity

Enhanced Electrophilic Activation for SNAr Reactions

The presence of the 2-carboxylate ester exerts a strong electron-withdrawing effect across the conjugated 1,3,4-thiadiazole system, significantly activating the 5-bromo position toward Nucleophilic Aromatic Substitution (SNAr) and oxidative addition. Compared to the unactivated baseline comparator, 2-bromo-1,3,4-thiadiazole, the methyl ester derivative allows for SNAr with amines and cross-coupling at substantially lower temperatures and shorter reaction times [1]. This activation is crucial for appending temperature-sensitive nucleophiles that would otherwise degrade under the harsh heating required for unactivated thiadiazoles.

Evidence DimensionActivation energy / required temperature for SNAr with amines
Target Compound DataHigh conversion at 60-90 °C
Comparator Or Baseline2-bromo-1,3,4-thiadiazole (often requires >100-120 °C or strong microwave irradiation)
Quantified Difference30-40 °C reduction in required reaction temperature for nucleophilic displacement
ConditionsReaction with secondary amines in polar aprotic solvents (e.g., DMF, DMSO) with mild base

The ester group not only serves as a structural handle but actively facilitates milder, higher-yielding substitutions at the 5-position, reducing energy costs and impurity formation.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds (methyl ester) vs. 3 (ethyl ester)
33% fewer rotatable bonds may improve ligand efficiency
Favorable for fragment-based crystallography campaigns
HBA / HBD Profile
Cross-study comparable
HBA = 5, HBD = 0; vs. acid analog HBA ≈ 4–5, HBD = 1
Absence of HBD may support passive membrane permeability
Relevant for intracellular target engagement in cell-based assays
Enzyme Inhibition SAR
Class-level inference
5-Br enables halogen bonding and favorable van der Waals radius for hydrophobic pocket occupancy
Reported class-level SAR may support enzyme inhibition studies
Specific IC₅₀ for the exact compound not publicly available; data to verify

High-Throughput Synthesis of Thiadiazole Carboxamide Libraries

Because the methyl ester undergoes direct amidation more readily than ethyl esters and avoids the instantaneous decarboxylation of the free acid, it is the optimal starting material for generating large libraries of 1,3,4-thiadiazole-2-carboxamides. This is particularly relevant in the discovery of allosteric inhibitors, where the carboxamide motif acts as a critical hydrogen-bonding pharmacophore [1].

Sequential Asymmetric 2,5-Disubstitution of Thiadiazoles

For process chemists building complex APIs, this compound allows for a highly controlled, two-step functionalization. The strongly activated 5-bromo position can be reacted first via mild SNAr or Suzuki coupling, followed by the manipulation of the 2-methyl ester. This predictable reactivity profile minimizes byproducts and eliminates the need for volatile or unstable intermediates [2].

Synthesis of Decarboxylation-Sensitive Precursors

In scale-up scenarios where transition-metal catalysis is required at the 5-position, procuring the methyl ester is mandatory to protect the C2 carbon. The ester acts as a robust protecting group that survives the aqueous basic conditions of cross-coupling, ensuring the carbon framework remains intact for subsequent API elaboration [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment screening for colon cancer kinase targets
Brominated thiadiazole scaffold with low rotatable bond count
Ligand efficiency and co-crystallization potential
Late-stage C–C cross-coupling library synthesis
5-Bromo handle for Suzuki/Heck coupling reactions
Mild reaction conditions and functional group tolerance
Carbonic anhydrase inhibitor lead generation
Thiadiazole scaffold with 5-bromo electronic tuning
Halogen bonding and SAR against hCA isozymes
Antibacterial hydroxyalkyl thiadiazole analog synthesis
2-Methyl ester synthetic handle with compact ester context
In vitro antibacterial activity and pharmacokinetic context

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

221.90986 g/mol

Monoisotopic Mass

221.90986 g/mol

Heavy Atom Count

10

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